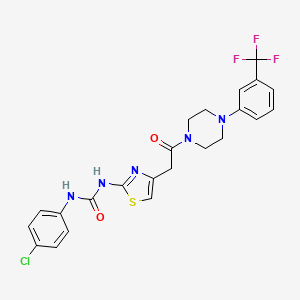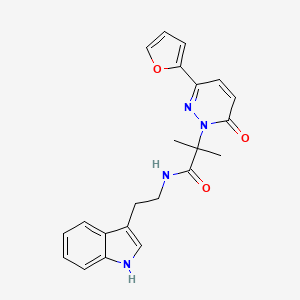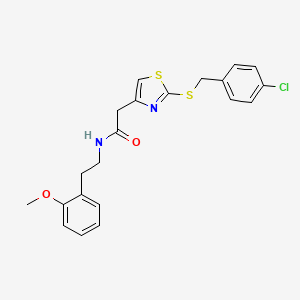
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide, also known as ABT-263 or Navitoclax, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) family proteins. BCL-2 family proteins are important regulators of apoptosis, or programmed cell death, and are often overexpressed in cancer cells, allowing them to evade cell death and promote tumor growth. ABT-263 has shown promise as a potential cancer therapy, particularly in hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of thiazoles, which are known to have diverse biological activities . Thiazoles have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific functional groups present in the molecule . The presence of a sulfur atom in the thiazole ring contributes to its aromaticity and allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect various pathways, depending on their specific targets .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been found to have various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
実験室実験の利点と制限
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide has several advantages for use in lab experiments, including its specificity for BCL-2 family proteins and its ability to induce apoptosis in cancer cells. However, 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide can also have off-target effects, particularly on platelets, which can make it difficult to use in certain experiments. In addition, 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide can be difficult to synthesize and has limited solubility in aqueous solutions, which can make it challenging to work with in certain settings.
将来の方向性
There are several potential future directions for research on 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide. One area of interest is the development of more selective BCL-2 family inhibitors, which could reduce the risk of side effects such as thrombocytopenia. Another area of interest is the use of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide in combination with other cancer therapies, such as immunotherapy or targeted therapies, to further enhance its efficacy. Finally, there is ongoing research on the role of BCL-2 family proteins in other diseases, such as neurodegenerative disorders, which could lead to new applications for 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide in these settings.
合成法
The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide involves several steps, including the reaction of 4-chlorobenzyl mercaptan with 2-bromo-4-chlorothiazole to form 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)ethanamine. This intermediate is then reacted with 2-methoxyphenethylamine and acetic anhydride to yield the final product, 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide.
科学的研究の応用
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide has been extensively studied in preclinical and clinical settings for its potential as an anticancer therapy. In preclinical studies, 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide has shown efficacy against a variety of cancer cell lines, including CLL and NHL cells. In clinical trials, 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide has shown promising results in patients with relapsed or refractory CLL and NHL, with response rates ranging from 30-70%.
特性
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S2/c1-26-19-5-3-2-4-16(19)10-11-23-20(25)12-18-14-28-21(24-18)27-13-15-6-8-17(22)9-7-15/h2-9,14H,10-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMWTNIKBSHNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

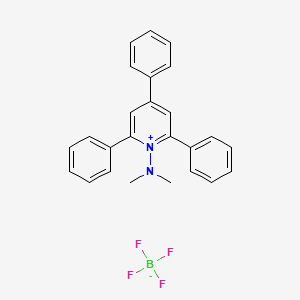
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2903000.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2903001.png)
![3-chloro-2-[(S)-(3-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2903006.png)
![N~6~-cycloheptyl-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2903007.png)
![2,4,5-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2903008.png)
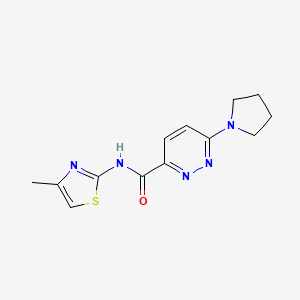

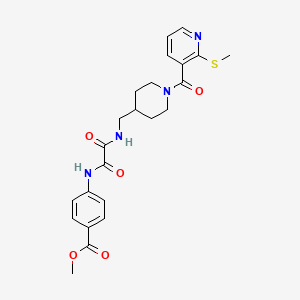
![2-[Furo[3,2-c]pyridin-2-ylmethyl(2-methylpropyl)amino]ethanesulfonyl fluoride](/img/structure/B2903013.png)
![N-[[4-(2-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2903015.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2903018.png)
